molecular formula C22H19NO2 B5638256 2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one

2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one

Cat. No. B5638256
M. Wt: 329.4 g/mol
InChI Key: LDLRPEXVIWLUEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirooxazines and related compounds involves intricate organic reactions that allow for the construction of the spiro linkage and the oxazine ring. For example, reactions involving amino compounds with isothiocyanates and cyclization of the resulting thioureas are common synthetic pathways. Markosyan et al. (2000) demonstrated the synthesis of 3-substituted 4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclopentanes) through such methods, showcasing the versatility of spiro compound synthesis (Markosyan, Kuroyan, & Dilanyan, 2000).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one, is characterized by the presence of a spiro linkage connecting two rings, one of which contains an oxazine moiety. This unique configuration has been elucidated through techniques such as X-ray diffraction analysis, providing insight into the crystallographic and molecular geometry of these compounds. The study by Wang et al. (2006) on a related spirooxazine compound emphasizes the structural characterization through single-crystal X-ray diffraction analysis (Wang, Jie, Miao, Zhi-wei, Chen, & Ruyu, 2006).

Chemical Reactions and Properties

Spirooxazines undergo a variety of chemical reactions that alter their properties and applications. These reactions can include transamination, oxime formation, N–O bond cleavage, and the formation of spirooxazine derivatives, as reported by York and Evans (2010) for the synthesis of photochromic spirooxazines (York & Evans, 2010). Such reactions contribute to the rich chemistry of spiro compounds, enabling their utilization in diverse fields.

properties

IUPAC Name

2-phenylspiro[6H-benzo[h][3,1]benzoxazine-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-18-19(23-20(25-21)15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-22(18)12-6-7-13-22/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRPEXVIWLUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one

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